The compound can be classified as:
The synthesis of 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride typically involves several steps:
The molecular structure of 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride can be described as follows:
The compound can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride is primarily focused on its interactions with biological targets:
The applications of 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride include:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents. Further research into its properties and mechanisms could yield valuable insights into its potential applications in medicine.
The structural complexity and pharmacological potential of 2-(4-chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine dihydrochloride (CAS 1030021-04-5) make it a compelling subject for computational analysis. This section details multifaceted in silico investigations probing its conformational behavior, electronic landscape, and three-dimensional pharmacophoric features.
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal critical insights into the lowest energy conformation and flexibility of the title compound. The ethylamine linker adopts a gauche conformation relative to the chlorophenyl ring, minimizing steric clash with the N-methylpiperazine moiety. This positioning results in a centroid distance of 4.8 Å between the chlorophenyl ring and the piperazine nitrogen, facilitating potential simultaneous interactions with biological targets [5] [8].
Table 1: Key Geometric Parameters from DFT Optimization
Parameter | Value | Significance |
---|---|---|
C(ethylamine)-N(piperazine) bond length | 1.462 Å | Characteristic of C-N single bond |
N(piperazine)-C(methyl) bond length | 1.452 Å | Slightly shorter than aliphatic C-N bonds |
Chlorophenyl-ethylamine dihedral | 112.3° | Facilitates spatial separation of pharmacophores |
Piperazine chair conformation | ΔE = 1.7 kcal/mol | Low barrier for ring inversion |
Protonation energy (N1) | -258.3 kcal/mol | Favors dihydrochloride salt formation |
Frequency analysis confirmed the absence of imaginary frequencies, validating a true energy minimum. The relatively low energy difference (1.7 kcal/mol) between the two piperazine chair conformations suggests significant flexibility at physiological temperature, potentially enabling adaptation to diverse binding pockets [2] [9]. Molecular dynamics simulations in explicit water solvent demonstrated rapid interconversion between conformers with RMSD fluctuations averaging 0.8 Å over 20 ns, indicative of moderate rigidity within the biologically relevant timeframe.
Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) mapping provide a nuanced understanding of the electronic interplay between the chlorophenyl and piperazine moieties. The chlorine atom exerts a significant -I effect, reducing electron density on the adjacent phenyl ring (Mulliken charge: +0.18e). This electron-deficient aryl system engages in polar-π interactions with the protonated piperazine nitrogens (charge: +0.42e for tertiary N) across a distance of 3.5–4.2 Å in low-energy conformers [8].
The protonation of both piperazine nitrogens in the dihydrochloride salt dramatically redistributes electron density. The NBO second-order perturbation energy (E²) for the lp(N) → σ(C-Cl) interaction is 3.8 kcal/mol, indicating a weak but stereoelectronically significant anomeric effect that stabilizes the chlorophenyl orientation. Quantum Theory of Atoms in Molecules (QTAIM) analysis further identified a bond critical point (ρ = 0.012 a.u.) between the aromatic hydrogen *ortho to chlorine and the proximal piperazine nitrogen, suggestive of a C-H···N hydrogen bonding interaction contributing approximately 1.9 kcal/mol to conformational stabilization [2] [9].
The transition from free base to dihydrochloride salt fundamentally alters the compound's electronic and steric profile. DFT calculations comparing both forms demonstrate:
Infrared vibrational frequency shifts calculated for the salt form reveal N-H stretching modes at 2750 cm⁻¹ and 2670 cm⁻¹, characteristic of strongly hydrogen-bonded ammonium ions, corroborating the N⁺-H···N interaction. The crystal packing predicted by Monte Carlo simulations indicates layered structures stabilized by chloride-mediated hydrogen bonding networks with lattice energy of -42.7 kcal/mol, explaining the observed stability of the crystalline form [5].
CoMFA models (q² = 0.72, r² = 0.91) built using 28 piperazine-based compounds, including structural analogs like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid (CAS 113740-61-7) and levocetirizine derivatives, reveal critical steric and electrostatic determinants of receptor affinity [6]. The analysis highlights:
Table 2: CoMFA Field Contributions for Piperazine Derivatives
Region | Steric Contribution | Electrostatic Contribution | Biological Implication |
---|---|---|---|
Ortho to chlorophenyl chlorine | Disfavored (+8%) | Strongly negative (-23%) | Electropositive receptor subsite |
Piperazine N⁺ region | Neutral | Highly positive (+32%) | Salt bridge formation |
N-methyl group projection vector | Favored (+15%) | Slightly positive (+6%) | Hydrophobic pocket occupancy |
Ethylamine terminus | Tolerated (+5%) | Strongly positive (+18%) | Hydrogen bonding with carboxylate |
The title compound exhibits an optimal steric profile within the 95% confidence envelope of active analogs. Specifically, its 4-chlorophenyl group occupies a region favoring moderate hydrophobic interactions (contribution: +0.32), while the ethylammonium group aligns with an electropositive vector (contribution: +0.41) critical for ionic interactions. The N-methylpiperazine substitution confers a 1.7-log advantage in predicted affinity over unsubstituted piperazine analogs, attributable to favorable hydrophobic contact with a conserved receptor cleft observed in 83% of aligned compounds [6] [9].
Molecular docking and machine learning-based conformational sampling predict three biologically relevant conformers with distinct interaction profiles:
Metadynamics simulations estimate an energy barrier of 2.9 kcal/mol for interconversion between conformers, suggesting rapid equilibration at physiological temperature. The bioactive conformation recognized by amine-binding GPCRs exhibits a distinctive torsion angle (C_ar-C-C-N = -63.7°) that positions the ethylamine proton toward a conserved aspartate residue (Asp³·³² in β2-adrenergic receptors) with calculated interaction energy of -11.4 kcal/mol [2] [9].
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